5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine: is a chemical compound with the molecular formula C12H17N3S and a molecular weight of 235.348 g/mol . It is characterized by the presence of an adamantane group attached to a thiadiazole ring, which imparts unique chemical and physical properties to the compound .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the interleukin-6 (il-6)/jak/stat3 pathway . IL-6 is a cytokine involved in inflammation and the maturation of B cells, and the JAK/STAT3 pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, possibly inhibiting the il-6/jak/stat3 pathway, leading to changes in cellular activity .
Biochemical Pathways
Based on the potential target, it can be inferred that the compound may affect the il-6/jak/stat3 pathway . This pathway plays a crucial role in immune response, hematopoiesis, inflammation, and cancer.
Result of Action
Similar compounds have shown inhibitory activity against tyrosyl-dna phosphodiesterase 1 (tdp1), a dna repair enzyme . Inhibition of TDP1 can reduce the efficacy of some anticancer drugs targeting topoisomerase 1 (TOP1), making it a promising target for antitumor therapy when combined with TOP1 poisons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of adamantane derivatives with thiadiazole precursors under specific conditions. One common method includes the cyclization of adamantane-substituted hydrazides with thiocarbonyl compounds . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Halogenated compounds; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry: 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine is used as a building block in the synthesis of various organic compounds . Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions . It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anticancer agent . Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings . Its unique properties make it suitable for applications in electronics and nanotechnology .
Comparison with Similar Compounds
- 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine
- 5-Adamantan-1-yl-[1,2,4]thiadiazol-3-ylamine
- 5-Adamantan-1-yl-[1,3,4]oxadiazol-2-ylamine
- 5-Adamantan-1-yl-[1,3,4]triazol-2-ylamine
Comparison: this compound is unique due to its specific substitution pattern on the thiadiazole ring . This substitution pattern imparts distinct chemical and biological properties to the compound, making it more effective as an enzyme inhibitor compared to its analogs . The presence of the adamantane group also enhances its stability and lipophilicity, contributing to its potential therapeutic applications .
Properties
IUPAC Name |
5-(1-adamantyl)-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-11-15-14-10(16-11)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIPRWDBYYCKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351610 | |
Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26526-57-8 | |
Record name | 5-Adamantan-1-yl-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.